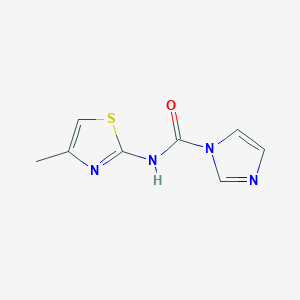![molecular formula C10H15N3Si B1397792 2,6-Diaminopyridine, 3-[2-(triméthylsilyl)éthynyl]- CAS No. 936342-41-5](/img/structure/B1397792.png)
2,6-Diaminopyridine, 3-[2-(triméthylsilyl)éthynyl]-
Vue d'ensemble
Description
“2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is a chemical compound with the molecular formula C10H15N3Si . It is also known as "3-Trimethylsilanylethynylpyridine-2,6-diamine" . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine-fused siloles has been achieved under the conditions of the Sonogashira coupling reaction . The reactions of 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a PdCl2(PPh3)2-CuI catalyst led to the formation of the corresponding pyridine-fused siloles through intramolecular trans-bis-silylation .Molecular Structure Analysis
The molecular structure of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” can be represented by the SMILES stringCSi(C)C#Cc1ncccc1N . The InChI key for this compound is OUVCGGQBMJGLDX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The molecular weight of “2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-” is 205.33 . It is a solid at room temperature .Applications De Recherche Scientifique
Capteurs fluorescents pour les explosifs nitroaromatiques
3-Trimethylsilanylethynyl-pyridine-2,6-diamine : a été utilisé dans le développement de capteurs fluorescents pour les explosifs nitroaromatiques . Ces capteurs sont essentiels pour la sécurité, le déminage et la surveillance écologique. La capacité du composé à agir comme capteur fluorescent en solutions et en phase vapeur le rend précieux pour la détection d’explosifs dans les applications en temps réel.
Intermédiaires de synthèse organique
Le composé sert d’intermédiaire en synthèse organique, en particulier dans la synthèse de dérivés de la pyridine . Sa réactivité due au groupe triméthylsilyl éthynyl permet une fonctionnalisation supplémentaire, ce qui en fait un bloc de construction polyvalent dans la construction de molécules organiques complexes.
Recherche pharmaceutique
En recherche pharmaceutique, 3-Trimethylsilanylethynyl-pyridine-2,6-diamine peut être utilisé comme précurseur pour synthétiser divers dérivés à activité thérapeutique . Par exemple, il peut contribuer à la synthèse de composés aux propriétés antihypertensives ou de ceux qui stimulent la croissance des cheveux, élargissant la gamme de traitements médicaux potentiels.
Safety and Hazards
According to the safety data sheet for a similar compound, “3-[(Trimethylsilyl)ethynyl]pyridine”, it is classified as a skin irritant, an eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(2-trimethylsilylethynyl)pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-14(2,3)7-6-8-4-5-9(11)13-10(8)12/h4-5H,1-3H3,(H4,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLCGVNMSDQYJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(N=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
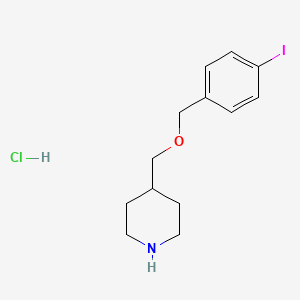
![3-[(2,6-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1397712.png)
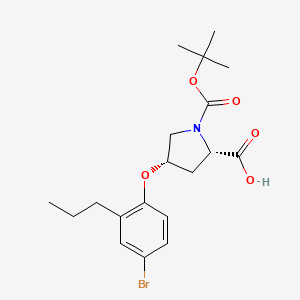
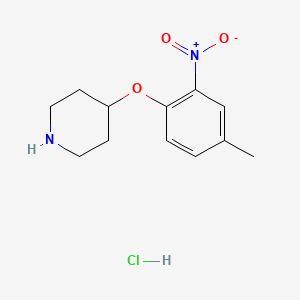

![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
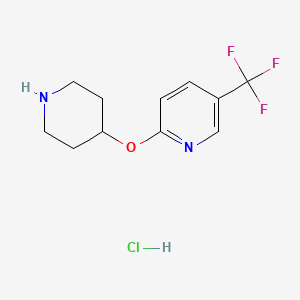
![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)

![Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate](/img/structure/B1397726.png)



